Licochalcone D
Overview
Description
Mechanism of Action
Target of Action
Licochalcone D (LCD) is a flavonoid compound mainly found in the root of Glycyrrhiza uralensis . It has been linked to several molecular targets, including NF-kappaB (NF-κB) p65 , EGFR , and MET . These targets play crucial roles in various cellular processes, including cell proliferation, inflammation, and apoptosis .
Mode of Action
LCD interacts with its targets in a way that modulates their activity. For instance, it inhibits the phosphorylation and kinase activity of EGFR and MET . This interaction leads to changes in the cell, such as decreased cell viability, increased reactive oxygen species (ROS) generation, mitochondrial membrane potential (MMP) depolarization, caspase activation, and activations of JNK/p38 MAPK signaling pathways .
Biochemical Pathways
The action of LCD affects several biochemical pathways. It has been linked to the phosphoinositide 3-kinase/Akt/mammalian target of rapamycin (PI3K/Akt/mTOR), p53, NF-κB, and p38 pathways . The involvement of caspases, apoptosis, mitogen-activated protein kinase-associated inflammatory pathways, and anti-inflammatory nuclear factor erythroid 2–related factor 2 signaling pathways highlight the multifaceted therapeutic potential of LCD .
Result of Action
The action of LCD results in various molecular and cellular effects. It has been shown to decrease cell viability, increase ROS generation, cause MMP depolarization, activate caspases, and induce apoptosis and G2/M cell cycle arrest . These effects contribute to its anti-cancer, hepatoprotective, anti-inflammatory, and neuroprotective properties .
Action Environment
The action, efficacy, and stability of LCD can be influenced by various environmental factors. While specific studies on LCD are limited, research on similar compounds suggests that factors such as pH, temperature, and presence of other compounds can affect their activity
Biochemical Analysis
Biochemical Properties
Licochalcone D interacts with several enzymes and proteins, playing a crucial role in biochemical reactions. It has been found to modulate a number of signaling molecules and cascades related to disease modification . It can inhibit the expression of EGFR and MET, promote the accumulation of intracellular ROS, and activate the mitochondrial apoptosis pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can inhibit the proliferation, migration, and invasion of cancer cells . It also promotes the expression of autophagy-related proteins, inhibits the expression of cell cycle proteins and angiogenesis factors, and regulates autophagy and apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to and inhibits the activity of cyclooxygenase (COX)-1, an enzyme involved in inflammation and pain . It also regulates the expression in multiple signaling pathways such as the EGFR/ERK, PI3K/Akt/mTOR, p38/JNK, JAK2/STAT3, MEK/ERK, Wnt/β-catenin, and MKK4/JNK pathways .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found to reduce oxidative stress-induced senescence by upregulating AMPK-mediated activation of autophagy in human bone marrow-mesenchymal stem cells
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been linked to the phosphoinositide 3-kinase/Akt/mammalian target of rapamycin, p53, nuclear factor-κB, and p38 pathways . It also involves caspases, apoptosis, mitogen-activated protein kinase-associated inflammatory pathways, and anti-inflammatory nuclear factor erythroid 2–related factor 2 signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Licochalcone D can be synthesized through various chemical routes. One common method involves the Claisen-Schmidt condensation reaction between 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is conducted in an ethanol or methanol solvent at room temperature .
Industrial Production Methods: Industrial production of this compound often involves extraction from licorice roots followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the compound is then isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Licochalcone D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with potent biological activities.
Reduction: Reduction of this compound can yield dihydrochalcones, which have different biological properties.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Licochalcone D has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study flavonoid chemistry and reactions.
Biology: Investigated for its role in modulating biological pathways, including its effects on enzymes and cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Comparison with Similar Compounds
Licochalcone A: Known for its strong anti-inflammatory and antimicrobial activities.
Licochalcone B: Exhibits significant antioxidant properties.
Licochalcone C: Primarily studied for its anti-inflammatory effects.
Licochalcone E: Noted for its anticancer and anti-inflammatory activities.
Licochalcone H: Investigated for its potential in treating metabolic disorders.
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(2)4-5-15-12-16(8-10-18(15)23)17(22)9-6-14-7-11-19(24)20(25)21(14)26-3/h4,6-12,23-25H,5H2,1-3H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETRVWFVEFCGOK-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)C=CC2=C(C(=C(C=C2)O)O)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)/C=C/C2=C(C(=C(C=C2)O)O)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162738 | |
Record name | Licochalcone D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144506-15-0 | |
Record name | Licochalcone D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Licochalcone D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LICOCHALCONE D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P0SH94V09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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